molecular formula C24H23FN4O3S B2973585 5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1172020-16-4

5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2973585
CAS RN: 1172020-16-4
M. Wt: 466.53
InChI Key: WDVKHDPWFZCLGD-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolo[5,4-d]thiazoles , which are known to be electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . These features make them appealing for applications in organic electronics .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the compound’s structure. For example, the planar structure and π–π overlap could contribute to its stability .

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds structurally related to the specified chemical often focuses on their synthesis and evaluation for various biological activities. For instance, studies have investigated the antimicrobial, anti-inflammatory, and antitumor potentials of compounds with similar structural features. The synthesis of novel compounds often aims at exploring their pharmacological profiles, which can include antimicrobial and anti-inflammatory activities, among others. These compounds are usually characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.

  • A study explored the synthesis and biological activity of new thiazolo[4,5-d]pyridazin-4(5H)-ones, evaluating their analgesic and anti-inflammatory activities. Such research underscores the interest in these compounds for their potential therapeutic applications (Demchenko et al., 2015).

Antimicrobial and Antitumor Effects

Compounds with thiazolo[4,5-d]pyridazine core structures have been studied for their antimicrobial and antitumor effects. The modification of these compounds through various chemical reactions aims to enhance their biological activity and selectivity towards specific targets.

  • Research on thiazole-aminopiperidine hybrid analogues has demonstrated significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents for tuberculosis treatment (Jeankumar et al., 2013).

Anticancer Activity

The modification of the chemical structure to include specific functional groups has been a strategy to synthesize compounds with potential anticancer activity. Studies have shown that certain modifications can lead to compounds exhibiting significant anticancer effects against various cancer cell lines.

  • Novel fluoro-substituted compounds have been synthesized and evaluated for their anti-lung cancer activity, demonstrating the potential of structurally related compounds in anticancer research (Hammam et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in organic electronics, the π–π overlap could facilitate charge transport .

Future Directions

Given the interesting properties of thiazolo[5,4-d]thiazoles , compounds like this one could be further explored for applications in organic electronics and other fields .

properties

IUPAC Name

5-[(3,5-dimethoxyphenyl)methyl]-7-(4-fluorophenyl)-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3S/c1-31-18-11-15(12-19(13-18)32-2)14-29-23(30)21-22(33-24(26-21)28-9-3-4-10-28)20(27-29)16-5-7-17(25)8-6-16/h5-8,11-13H,3-4,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVKHDPWFZCLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)N5CCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

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